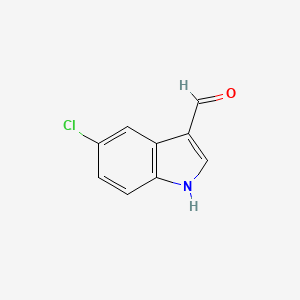

5-Chloroindole-3-carboxaldehyde

Descripción general

Descripción

5-Chloroindole-3-carboxaldehyde, also known as 5-chloro-1H-indole-3-carboxaldehyde, is an indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound is particularly notable for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroindole-3-carboxaldehyde typically involves the chlorination of indole-3-carboxaldehyde. One common method includes the reaction of indole-3-carboxaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Hydrazone Formation

5-Chloroindole-3-carboxaldehyde readily reacts with arylhydrazines and aroylhydrazides to form hydrazone derivatives, which are explored for biological activity.

Example Reaction:

Key Data:

These hydrazones exhibit antiplatelet activity, with compound 1i showing IC₅₀ values comparable to indomethacin .

Schiff Base and Imine Formation

The aldehyde group undergoes condensation with amines to form imines, which are intermediates in multicomponent reactions.

Example Reaction:

Application:

-

Reaction with 3-amino-5-methylpyrazole forms pyrazolo[3,4-b]pyridine derivatives under reflux with AlCl₃ catalysis .

-

Van Leusen three-component reactions with TosMIC and K₂CO₃ yield indole-fused heterocycles .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution, particularly at the 2- and 6-positions, due to the directing effects of the chloro and aldehyde groups.

Key Reactions:

-

Nitration: Nitration with HNO₃/H₂SO₄ produces 5-nitro and 6-nitro derivatives .

-

Chlorosulfonation: Treatment with ClSO₃H yields 5-chlorosulfonyl derivatives .

Regioselectivity:

| Reagent | Major Product | Minor Product | Source |

|---|---|---|---|

| HNO₃ (d=1.37)/AcOH | 6-Nitro isomer | – | |

| HNO₃/H₂SO₄ | 5-Nitro (24%) and 6-Nitro (76%) | – |

Nucleophilic Reactions at the Aldehyde Group

The aldehyde participates in nucleophilic additions and condensations:

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., indan-1,3-dione) in the presence of AcOH or HCl to form α,β-unsaturated ketones .

-

Grignard Reaction: Forms secondary alcohols when treated with organomagnesium reagents .

Multicomponent Reactions

The compound serves as a building block in complex syntheses:

Van Leusen Reaction:

This method generates imidazo[1,5-a]indole derivatives with antimicrobial potential .

Functional Group Transformations

-

Oxidation: The aldehyde can be oxidized to carboxylic acids using strong oxidizing agents (e.g., KMnO₄).

-

Reduction: Catalytic hydrogenation reduces the aldehyde to a hydroxymethyl group .

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity due to substituent effects:

| Compound | Reactivity Difference | Source |

|---|---|---|

| 5-Bromo-2-methyl-1H-indole-3-carbaldehyde | Larger bromine atom alters electronic properties | |

| 1-Methyl-1H-indole-3-carbaldehyde | Methyl group enhances solubility |

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

5-Chloroindole-3-carboxaldehyde is widely used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its structural similarity to biologically active indoles makes it a valuable precursor in drug development.

Fluorescent Probes

This compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is crucial for drug discovery and development. The ability to track biological interactions enhances understanding of disease mechanisms.

Organic Synthesis

As a building block in organic chemistry, this compound facilitates the synthesis of complex molecules. It has applications in materials science and nanotechnology, where it contributes to developing new materials with unique properties.

Biochemical Research

In biochemical studies, this compound aids in investigating enzyme activities and metabolic pathways. It helps researchers understand disease mechanisms and develop therapeutic strategies by modulating enzyme functions and cellular responses.

Material Development

The compound is explored for potential applications in developing new materials with unique electronic properties. This research is particularly relevant in fields like electronics and photonics, where innovative materials can lead to advancements in technology.

Case Studies and Findings

- Antimicrobial Activity : A study investigated analogues of 5-chloroindole derivatives for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant activity with minimal cytotoxic effects, highlighting their potential as therapeutic agents .

- Enzyme Interaction Studies : Research has shown that this compound interacts with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction underscores its relevance in pharmacology and toxicology .

- Fluorescent Imaging Applications : The development of fluorescent probes using this compound has enabled real-time imaging of cellular processes, providing insights into drug action mechanisms and cellular responses .

Mecanismo De Acción

The mechanism of action of 5-Chloroindole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the target molecule .

Comparación Con Compuestos Similares

- 5-Bromoindole-3-carboxaldehyde

- 6-Chloroindole-3-carboxaldehyde

- 5-Methoxyindole-3-carboxaldehyde

Comparison: 5-Chloroindole-3-carboxaldehyde is unique due to the presence of a chlorine atom at the 5-position of the indole ring, which can influence its reactivity and biological activity. Compared to its brominated or methoxylated counterparts, the chloro derivative may exhibit different pharmacological properties and reactivity patterns .

Actividad Biológica

5-Chloroindole-3-carboxaldehyde is an indole derivative that has garnered attention due to its diverse biological activities. This compound serves as a precursor for the synthesis of various biologically active agents, including antimicrobial and anticancer compounds. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.

Targeting Receptors

this compound exhibits high affinity binding to multiple receptors, influencing various biochemical pathways. Indole derivatives are known to interact with their targets, leading to a wide array of biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Biochemical Pathways

The compound's biological activity is mediated through several pathways:

- Antimicrobial Activity: It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL .

- Anticancer Properties: Studies have indicated that it can inhibit mutant EGFR/BRAF pathways, demonstrating significant antiproliferative activity against various cancer cell lines with GI50 values ranging from 29 nM to 78 nM .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In one study, it was part of a series of compounds tested against MRSA. The results indicated that certain analogues exhibited potent anti-MRSA activity with MIC values as low as ≤ 0.25 µg/mL, while maintaining low cytotoxicity .

Anticancer Activity

The compound has been synthesized into various derivatives that have shown promising results in inhibiting cancer cell growth. For instance:

- Cell Viability Assays: Compounds derived from this compound were tested against several human cancer cell lines (Panc-1, MCF-7, HT-29, A-549), revealing substantial antiproliferative effects with IC50 values indicating effective inhibition of cell growth .

- Mechanistic Insights: The interaction between the compound and specific amino acid residues in target proteins suggests that the chlorine atom enhances its binding affinity and biological activity through halogen bonding interactions .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound Name | Activity Type | MIC/IC50 Values | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Antimicrobial | 16 µg/mL (MRSA) | Staphylococcus aureus |

| 5-Chloroindole Derivative A | Anticancer | GI50: 29 nM | Panc-1 (Pancreatic cancer) |

| 5-Chloroindole Derivative B | Anticancer | GI50: 78 nM | MCF-7 (Breast cancer) |

Case Studies

-

Study on Antimicrobial Efficacy

A recent investigation highlighted the efficacy of this compound analogues against MRSA. The study demonstrated that these compounds could serve as potential candidates for developing new antibiotics due to their low cytotoxicity and high potency against resistant strains . -

Anticancer Research

Another study focused on synthesizing a series of derivatives from this compound aimed at targeting mutant EGFR/BRAF pathways in cancer cells. The results indicated significant antiproliferative effects across multiple cancer cell lines, reinforcing the potential therapeutic applications of this compound in oncology .

Propiedades

IUPAC Name |

5-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEXOIGXNYITQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383642 | |

| Record name | 5-Chloroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-01-0 | |

| Record name | 5-Chloroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloroindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.